![molecular formula C22H16ClNS B2503468 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline CAS No. 477867-86-0](/img/structure/B2503468.png)

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

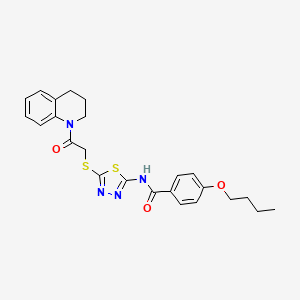

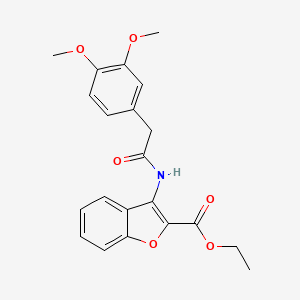

The compound 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is a heterocyclic compound that includes a quinoline core structure with chlorophenyl and methylphenylsulfanyl substituents. While the specific compound is not directly discussed in the provided papers, related structures have been studied, which can give insights into the properties and behavior of the compound .

Synthesis Analysis

The synthesis of related quinoline compounds involves the condensation of 2-chloro-3-formyl quinoline with various acetophenones to form chalcones, which can further react to form a variety of derivatives, including pyrazoline derivatives . Although the exact synthesis route for 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline is not provided, similar synthetic strategies could potentially be applied, with appropriate modifications to incorporate the methylphenylsulfanyl group.

Molecular Structure Analysis

The molecular structure of related quinoline compounds has been determined using Density Functional Theory (DFT) calculations and compared with X-ray data of similar molecules . These studies provide valuable information on the optimized molecular structure, which can be used to predict the structure of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline. Additionally, the crystal and molecular structures of isomeric chloro-(methylthio)quinolines have been determined, indicating the attractive interaction between ortho-situated heteroatoms . This information could be relevant when considering the molecular interactions within the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be inferred from studies on similar compounds. For instance, chalcones derived from quinoline can react with bromine to form dibromides and with hydrazine hydrate to yield pyrazoline derivatives . These reactions suggest that the compound may also participate in similar chemical transformations, depending on the functional groups present and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements . These methods provide insights into the charge distributions, electronic interactions, and stabilization energies within the molecule. Additionally, the antibacterial activities of synthesized quinoline derivatives against various bacterial strains have been screened, indicating potential biological applications . The physical and chemical properties of 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline could be analyzed using similar techniques to determine its potential applications.

Wissenschaftliche Forschungsanwendungen

1. Potential Antileukotrienic Agents

Jampílek et al. (2004) synthesized derivatives similar to 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline, exploring their potential as antileukotrienic drugs. They discussed the specific conditions required for catalytic hydrogenation in the presence of sulfanyl groups and evaluated the antiplatelet activity of these substances (Jampílek et al., 2004).

2. Optical and Structural Properties

The structural and optical properties of related quinoline derivatives have been studied by Zeyada et al. (2016). They analyzed the effects of different substitutions on the quinoline structure, including chlorophenyl groups, on the optical characteristics of the compounds (Zeyada et al., 2016).

3. Inhibition Efficiencies in Corrosion Protection

Zarrouk et al. (2014) conducted a theoretical study on quinoxalines, including compounds similar to the 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. They correlated the molecular structure with inhibition efficiency through quantum chemical parameters (Zarrouk et al., 2014).

4. Fluorophores and Biological Systems Studies

Research by Aleksanyan and Hambardzumyan (2014) suggests that sulfur-containing quinoline derivatives exhibit potential as fluorophores and antioxidants. These compounds are of interest for studying various biological systems (Aleksanyan & Hambardzumyan, 2014).

5. Nonlinear Optical Properties and Electronic Analysis

Wazzan et al. (2016) investigated the structural parameters and nonlinear optical (NLO) properties of quinoline-based derivatives. They employed density functional theory (DFT) calculations to explore the molecular structure, spectroscopic data, and NLO properties (Wazzan et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNS/c1-15-6-12-19(13-7-15)25-21-14-17-4-2-3-5-20(17)24-22(21)16-8-10-18(23)11-9-16/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMXVORVNOPFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,5-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2503390.png)

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)